molecular formula C12H14N2OS2 B7626190 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide

Cat. No.: B7626190
M. Wt: 266.4 g/mol
InChI Key: ZLKGTGNYZXUFEI-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide is a synthetic organic compound that features a thiazole ring and a benzamide moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-16-8-9-2-4-10(5-3-9)11(15)14-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKGTGNYZXUFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide structure. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Benzamide: The thiazole ring can be coupled with a benzamide derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring or the methylsulfanylmethyl group can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can target the thiazole ring or the benzamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide would depend on its specific biological target. Generally, compounds with thiazole and benzamide structures can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole itself or substituted thiazoles.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide or other substituted benzamides.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(methylsulfanylmethyl)benzamide is unique due to its specific combination of a thiazole ring and a benzamide moiety, which may confer distinct biological or chemical properties compared to other similar compounds.

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